molecular formula C25H25NO2 B6501851 N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide CAS No. 1396676-90-6

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide

Cat. No.: B6501851
CAS No.: 1396676-90-6
M. Wt: 371.5 g/mol
InChI Key: HGMGFMCBLQOJBM-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide is a complex organic compound characterized by its unique structure, which includes an indenyl group, a hydroxyl group, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide, followed by hydroxylation to introduce the hydroxyl group. The diphenylpropanamide moiety can be introduced through a subsequent amide coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted derivatives with various functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

  • N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide

  • N-[(1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea

  • N-[(1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]acetamide

Uniqueness: N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its diphenylpropanamide moiety, in particular, adds to its complexity and potential for diverse applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in synthetic methods will continue to expand its utility and impact.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c27-24(26-18-25(28)16-15-21-13-7-8-14-23(21)25)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22,28H,15-18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMGFMCBLQOJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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